

Application Notes and Protocols: Immobilization of Lewis X Trisaccharide on Biosensor Surfaces

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lewis X Trisaccharide, Methyl Glycoside*

Cat. No.: *B13823358*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immobilization of the Lewis X (LeX) trisaccharide on various biosensor surfaces. The following sections detail the significance of LeX immobilization, quantitative data on its interactions, detailed experimental protocols, and visual representations of the workflows and signaling pathways involved.

Introduction

The Lewis X (LeX) trisaccharide (Gal β 1-4[Fuc α 1-3]GlcNAc) is a crucial carbohydrate antigen involved in various biological recognition processes, most notably as a ligand for the selectin family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin).^{[1][2]} The interaction between LeX and selectins mediates the initial tethering and rolling of leukocytes on endothelial cells during inflammation and immune responses. Consequently, biosensors functionalized with LeX are invaluable tools for studying these interactions, screening for potential anti-inflammatory drugs that inhibit this binding, and for diagnostic applications.

The successful development of such biosensors hinges on the effective and reproducible immobilization of the LeX trisaccharide onto the sensor surface in a manner that preserves its biological activity. This document provides detailed protocols for various immobilization strategies and methods for the characterization and application of LeX-functionalized biosensors.

Quantitative Data on Lewis X Interactions

The binding affinity of Lewis X and its derivatives to selectins is a critical parameter for biosensor design and data interpretation. While direct comparative data for the unmodified Lewis X trisaccharide across all three selectins using a single method is limited in the literature, data for the closely related sialyl Lewis X (sLeX) provides valuable insights. The affinity is typically in the micromolar to millimolar range, reflecting the transient nature of selectin-carbohydrate interactions.

Table 1: Binding Affinities of Lewis Antigens to Selectins

Ligand	Receptor	Method	Dissociation	
			Constant (Kd) / IC50	Reference
Sialyl Lewis X	E-selectin	Surface Plasmon Resonance (SPR)	1.2 mM	[3]
Sialyl Lewis a	E-selectin	Competitive Binding Assay	IC50 = 220 ± 20 μM	[4]
Sialyl Lewis X	E-selectin	Competitive Binding Assay	IC50 = 750 ± 20 μM	[4]
Sialyl 6-sulfo Lewis X	L-selectin	Cell Adhesion Assay	-	[1]
Sialyl 6-sulfo Lewis X	P-selectin	Cell Adhesion Assay	-	[1]
Sialyl 6-sulfo Lewis X	E-selectin	Cell Adhesion Assay	-	[1]

Note: Lower IC50 and Kd values indicate higher binding affinity.

Table 2: Comparison of Biosensor Platforms for Carbohydrate-Protein Interaction Analysis

Biosensor Platform	Principle	Advantages	Typical Limit of Detection (LOD)
Surface Plasmon Resonance (SPR)	Measures changes in refractive index upon binding	Real-time, label-free, provides kinetic data (kon, koff)	$10^{-5} - 10^{-7}$ RIU
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)	Measures changes in frequency and dissipation of an oscillating quartz crystal upon mass binding	Real-time, label-free, provides information on viscoelastic properties of the bound layer	ng/cm ²
Electrochemical Biosensors (e.g., Impedance, Amperometric)	Measures changes in electrical properties (impedance, current) upon binding	High sensitivity, potential for miniaturization and low cost	pM - nM

Note: The specific LOD for Lewis X will depend on the immobilization strategy, surface chemistry, and the specific analyte and its concentration.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

This section provides detailed protocols for the functionalization of Lewis X trisaccharide for immobilization and its subsequent attachment to a gold biosensor surface, a commonly used transducer material.

Synthesis of Thiol-Functionalized Lewis X for Immobilization

Covalent immobilization of carbohydrates onto gold surfaces is often achieved through a stable gold-thiol bond. This requires the chemical modification of the Lewis X trisaccharide to introduce a thiol group. The following protocol is a generalized procedure based on the synthesis of thiolated glycans.[\[11\]](#)

Materials:

- Lewis X trisaccharide with an anomeric allyl group (synthesized according to literature procedures[12][13])
- 9-Borabicyclo[3.3.1]nonane (9-BBN)
- 30% Hydrogen peroxide (H₂O₂)
- Sodium hydroxide (NaOH)
- 2,2'-Dithiodipyridine
- Triphenylphosphine
- Anhydrous tetrahydrofuran (THF)
- Anhydrous dichloromethane (DCM)
- Standard laboratory glassware and purification supplies (silica gel chromatography)

Procedure:

- Hydroboration-Oxidation:
 - Dissolve the allyl-functionalized Lewis X in anhydrous THF.
 - Add a solution of 9-BBN in THF dropwise at 0 °C and stir the reaction at room temperature for 4-6 hours.
 - Cool the reaction to 0 °C and carefully add ethanol, followed by aqueous NaOH and 30% H₂O₂.
 - Stir the mixture at room temperature for 12 hours.
 - Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
 - Purify the resulting alcohol-terminated Lewis X by silica gel chromatography.
- Thiolation:

- Dissolve the alcohol-terminated Lewis X, 2,2'-dithiodipyridine, and triphenylphosphine in anhydrous DCM.
- Stir the reaction at room temperature for 12-16 hours.
- Concentrate the reaction mixture and purify the crude product by silica gel chromatography to obtain the pyridyl-disulfide-functionalized Lewis X.
- Reduction to Thiol:
 - Dissolve the pyridyl-disulfide-functionalized Lewis X in a suitable solvent (e.g., methanol/water).
 - Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and stir for 1-2 hours.
 - The resulting thiol-functionalized Lewis X can be used immediately for immobilization or stored under an inert atmosphere to prevent oxidation.

Immobilization of Thiol-Functionalized Lewis X on a Gold Biosensor Surface

This protocol describes the formation of a self-assembled monolayer (SAM) of thiol-functionalized Lewis X on a gold surface.

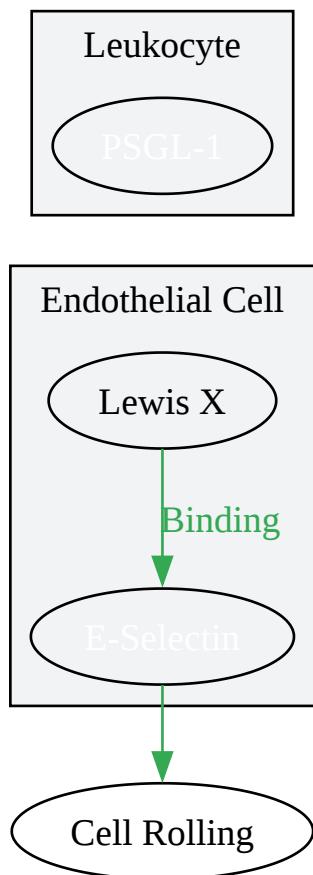
Materials:

- Gold-coated biosensor chip (e.g., for SPR or QCM-D)
- Thiol-functionalized Lewis X
- Ethanol (absolute)
- Ultrapure water
- Nitrogen gas stream

- Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) -
EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.

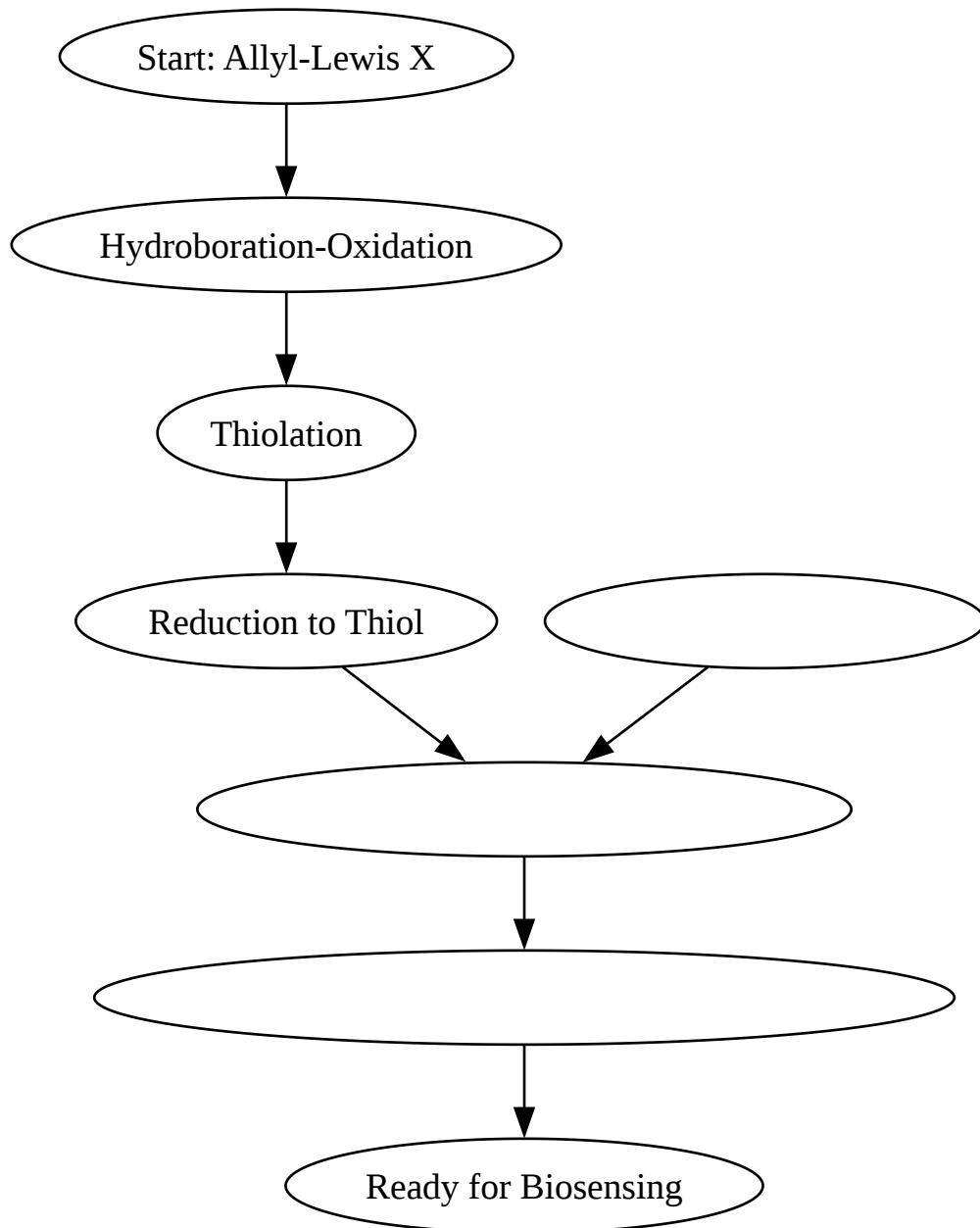
Procedure:

- Gold Surface Cleaning:
 - Immerse the gold chip in Piranha solution for 1-2 minutes to remove organic contaminants.
 - Rinse the chip thoroughly with ultrapure water and then with ethanol.
 - Dry the chip under a gentle stream of nitrogen gas.
- Immobilization:
 - Prepare a solution of thiol-functionalized Lewis X in absolute ethanol (concentration typically 1-10 mM).
 - Immerse the clean, dry gold chip in the Lewis X solution.
 - Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
- Washing and Drying:
 - Remove the chip from the immobilization solution.
 - Rinse the chip thoroughly with ethanol to remove non-covalently bound molecules.
 - Dry the chip under a gentle stream of nitrogen gas.
 - The Lewis X-functionalized biosensor is now ready for characterization and use.

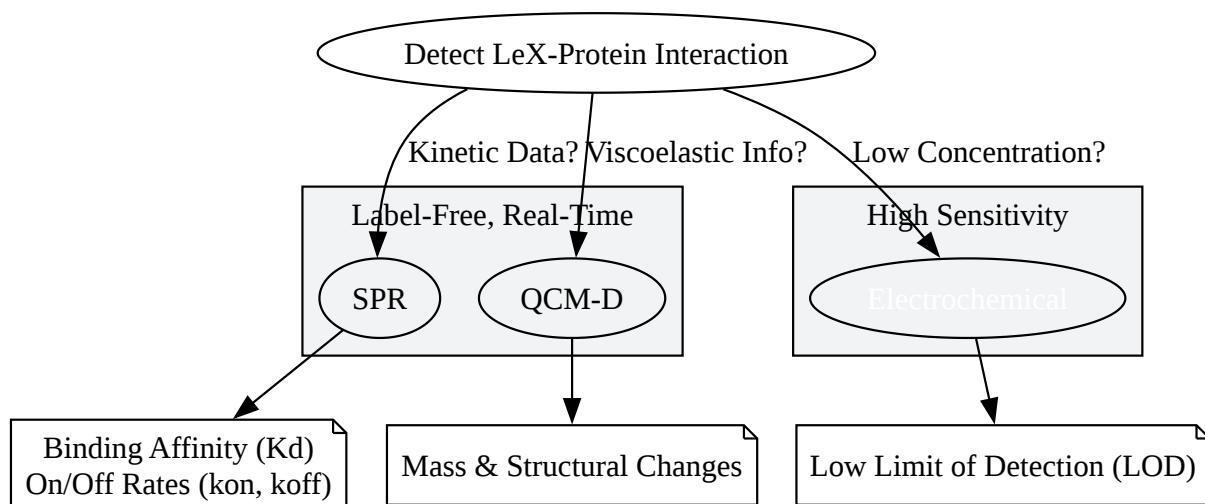

Surface Characterization

It is crucial to characterize the functionalized surface to ensure successful immobilization.

- X-ray Photoelectron Spectroscopy (XPS): Confirms the presence of elements specific to the Lewis X trisaccharide (C, O, N) and the thiol linker (S) on the gold surface.[14][15][16][17]
- Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Monitors the immobilization process in real-time by measuring the change in frequency (mass uptake) and dissipation (viscoelastic properties of the layer).[18][19][20][21][22]
- Contact Angle Goniometry: Measures the change in surface hydrophilicity upon immobilization of the carbohydrate.
- Atomic Force Microscopy (AFM): Visualizes the surface topography and homogeneity of the immobilized layer.


Visualizations

Signaling Pathway


[Click to download full resolution via product page](#)

Experimental Workflow

[Click to download full resolution via product page](#)

Biosensor Comparison Logic

[Click to download full resolution via product page](#)

Conclusion

The immobilization of Lewis X trisaccharide on biosensor surfaces provides a powerful platform for investigating fundamental biological interactions and for the development of novel diagnostics and therapeutics. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute experiments in this exciting field. While the provided protocols are robust, optimization of immobilization density and surface chemistry may be necessary for specific applications to achieve optimal biosensor performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. P- and E-selectins recognize sialyl 6-sulfo Lewis X, the recently identified L-selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PSGL-1 decorated with sialyl Lewisa/x promotes high affinity binding of myeloma cells to P-selectin but is dispensable for E-selectin engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Characterization of E-selectin Interaction with Native CD44 and P-selectin Glycoprotein Ligand-1 (PSGL-1) Using a Real Time Immunoprecipitation-based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silver-coated hollow fiber surface plasmon resonance sensor for glucose detection with enhanced limit of detection - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fabrication and application of a novel electrochemical biosensor based on a mesoporous carbon sphere@UiO-66-NH₂/Lac complex enzyme for tetracycline detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Synthesis of Lewis X trisaccharide analogues in which glucose and rhamnose replace N-acetylglucosamine and fucose, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Lewis X and three Lewis X trisaccharide analogues in which glucose and rhamnose replace N-acetylglucosamine and fucose, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative analysis and characterization of DNA immobilized on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nanoscience.com [nanoscience.com]
- 19. tus.elsevierpure.com [tus.elsevierpure.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]

- 22. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Immobilization of Lewis X Trisaccharide on Biosensor Surfaces]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13823358#immobilization-of-lewis-x-trisaccharide-on-biosensor-surfaces>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com